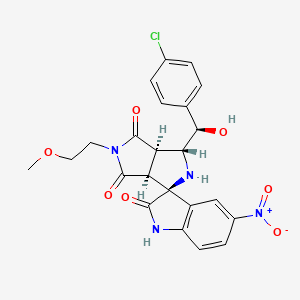![molecular formula C11H11BrN4O B12626154 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol CAS No. 920512-34-1](/img/structure/B12626154.png)
2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol: is a complex organic compound that features both amino and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyrazine and 2-aminophenol.
Coupling Reaction: The 5-bromopyrazine is reacted with formaldehyde and 2-aminophenol under controlled conditions to form the desired compound. This reaction is usually catalyzed by a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates.
Medicine
In medicinal chemistry, 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to various biological effects. The bromine atom in the pyrazine ring can also participate in halogen bonding, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyrazine: Shares the pyrazine ring and bromine atom but lacks the phenol group.
2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of pyrazine.
2-Amino-5-bromophenol: Contains the phenol group but lacks the pyrazine ring.
Uniqueness
2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups and the presence of both pyrazine and phenol rings
Propriétés
Numéro CAS |
920512-34-1 |
|---|---|
Formule moléculaire |
C11H11BrN4O |
Poids moléculaire |
295.14 g/mol |
Nom IUPAC |
2-amino-5-[[(5-bromopyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-16-11(6-14-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16) |
Clé InChI |
XSHBULFCJIMZBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=CN=C(C=N2)Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
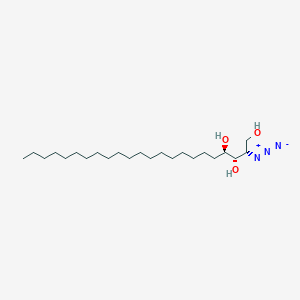
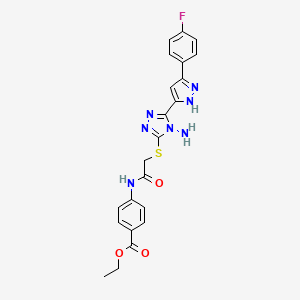
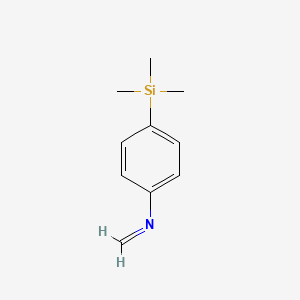
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
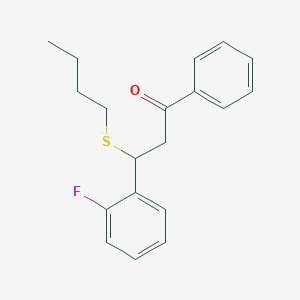
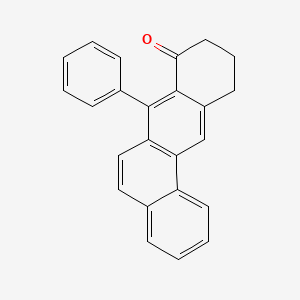
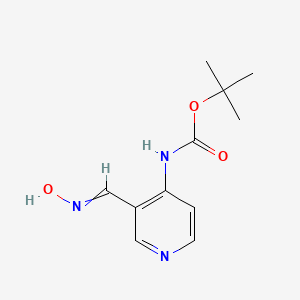
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
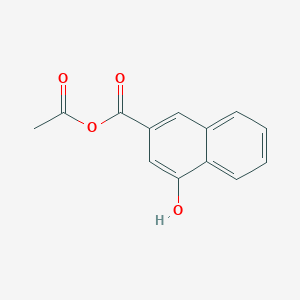
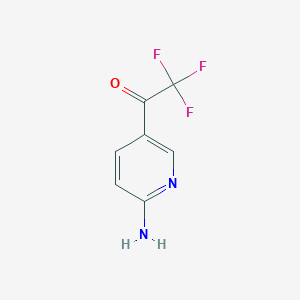
![2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B12626155.png)
